
Methyl 2-(5-Fluoropyridin-2-yl)thiazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(5-Fluoropyridin-2-yl)thiazole-4-carboxylate: is a heterocyclic compound that features a thiazole ring substituted with a fluoropyridine moiety. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties . The incorporation of a fluoropyridine group enhances the compound’s potential for various applications in medicinal chemistry and drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(5-Fluoropyridin-2-yl)thiazole-4-carboxylate typically involves the condensation of a thiazole derivative with a fluoropyridine precursor. One common method includes the reaction of 2-aminothiazole with 5-fluoropyridine-2-carboxylic acid under acidic conditions to form the desired product . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the thiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial for sustainable production.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-(5-Fluoropyridin-2-yl)thiazole-4-carboxylate undergoes various chemical reactions, including:
Electrophilic Substitution: The thiazole ring can undergo electrophilic substitution reactions at the C-5 position due to the electron-donating nature of the sulfur atom.
Nucleophilic Substitution: The fluoropyridine moiety can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted carbon.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives with altered biological activities.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are commonly used.
Nucleophilic Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are typically used.
Major Products Formed:
Electrophilic Substitution: Halogenated thiazole derivatives.
Nucleophilic Substitution: Amino or thiol-substituted pyridine derivatives.
Oxidation and Reduction: Oxidized or reduced forms of the thiazole ring and pyridine moiety.
Applications De Recherche Scientifique
Chemistry: Methyl 2-(5-Fluoropyridin-2-yl)thiazole-4-carboxylate is used as a building block in the synthesis of various bioactive molecules. Its unique structure allows for the development of novel compounds with potential therapeutic applications .
Biology: In biological research, this compound is studied for its antimicrobial and antifungal properties. It has shown efficacy against a range of bacterial and fungal strains, making it a valuable candidate for the development of new antibiotics .
Medicine: The compound’s antitumor and anti-inflammatory activities have been explored in preclinical studies.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and dyes. Its chemical stability and reactivity make it suitable for various industrial processes .
Mécanisme D'action
The mechanism of action of Methyl 2-(5-Fluoropyridin-2-yl)thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can intercalate with DNA, leading to the inhibition of DNA replication and transcription . Additionally, the fluoropyridine moiety can interact with enzymes and receptors, modulating their activity and affecting cellular processes . These interactions contribute to the compound’s antimicrobial, antitumor, and anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
- Methyl 2-(5-Chloropyridin-2-yl)thiazole-4-carboxylate
- Methyl 2-(5-Bromopyridin-2-yl)thiazole-4-carboxylate
- Methyl 2-(5-Methylpyridin-2-yl)thiazole-4-carboxylate
Comparison: Methyl 2-(5-Fluoropyridin-2-yl)thiazole-4-carboxylate is unique due to the presence of the fluorine atom, which enhances its lipophilicity and metabolic stability compared to its chloro, bromo, and methyl analogs . The fluorine atom also influences the compound’s electronic properties, making it more reactive in certain chemical reactions . These characteristics contribute to its distinct biological activities and potential therapeutic applications.
Propriétés
Formule moléculaire |
C10H7FN2O2S |
|---|---|
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
methyl 2-(5-fluoropyridin-2-yl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C10H7FN2O2S/c1-15-10(14)8-5-16-9(13-8)7-3-2-6(11)4-12-7/h2-5H,1H3 |
Clé InChI |
MFHZVXHJQLTVCG-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CSC(=N1)C2=NC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


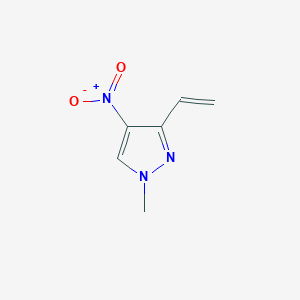
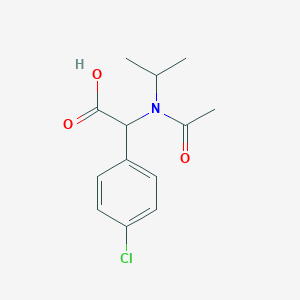
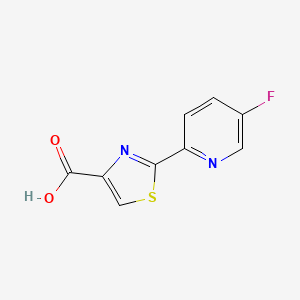
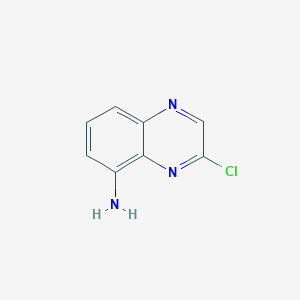
![Benzo[d]isothiazole-7-carbonitrile](/img/structure/B13664536.png)
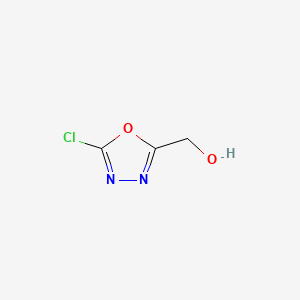
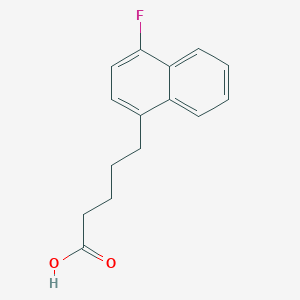

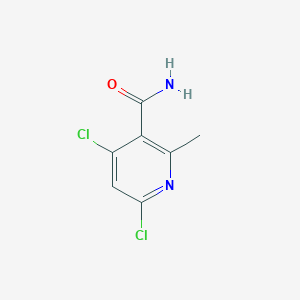

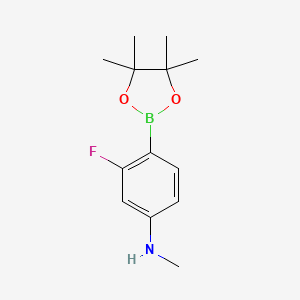

![3-Ethynyl-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13664587.png)
![4,7-Dibromo-2-iodobenzo[d]thiazole](/img/structure/B13664595.png)
